molecular formula C20H25ClN4O2S B2738848 N'-(3-chloro-4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 946200-51-7

N'-(3-chloro-4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2738848
CAS No.: 946200-51-7
M. Wt: 420.96
InChI Key: MLHRQLVNGQPMRB-UHFFFAOYSA-N
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Description

N’-(3-chloro-4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic organic compound that belongs to the class of ethanediamides. This compound features a complex structure with multiple functional groups, including a chloro-substituted phenyl ring, a piperazine ring, and a thiophene ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Ethanediamide Backbone: This can be achieved by reacting an appropriate diamine with an acyl chloride or anhydride under controlled conditions.

    Introduction of the Piperazine Ring: The piperazine moiety can be introduced through nucleophilic substitution reactions.

    Attachment of the Thiophene Ring: This step might involve cross-coupling reactions such as Suzuki or Stille coupling.

    Chlorination and Methylation: The final steps would involve the selective chlorination and methylation of the phenyl ring.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present.

    Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium azide (NaN3), potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-chloro-4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
  • N’-(3-chloro-4-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide

Uniqueness

N’-(3-chloro-4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is unique due to the presence of both the piperazine and thiophene rings, which can confer distinct biological activities and chemical properties compared to similar compounds.

Biological Activity

N'-(3-chloro-4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms, efficacy in various models, and potential therapeutic uses.

Chemical Structure and Properties

The compound's molecular formula is C18H20ClN7C_{18}H_{20}ClN_7 with a molecular weight of 369.8 g/mol. It features a complex structure that includes a chloro-substituted aromatic ring, a piperazine moiety, and a thiophene ring, which are known to contribute to its biological activity.

Research indicates that the compound exhibits multiple mechanisms of action, particularly in cancer therapy and neurological applications:

  • Cancer Therapy : The compound has shown potential in inhibiting cancer cell proliferation through various pathways. It is believed to exert cytotoxic effects by inducing apoptosis in tumor cells, as evidenced by studies demonstrating enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .
  • Neurological Effects : The piperazine component suggests potential activity against neurological disorders, possibly through modulation of neurotransmitter systems. Compounds with similar structures have been shown to inhibit acetylcholinesterase, enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Study Focus Findings Reference
CytotoxicityInduces apoptosis in FaDu hypopharyngeal tumor cells; better than bleomycin
Acetylcholinesterase InhibitionPotential dual inhibition of AChE and BuChE enzymes
Anticancer ActivityEffective against multiple cancer types; mechanism involves IKKb inhibition
Binding AffinityStrong binding to M3 muscarinic receptors linked to cancer progression

Case Studies

Several case studies highlight the compound's efficacy:

  • Case Study 1 : A study involving FaDu cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to controls, indicating its potential as an anticancer agent.
  • Case Study 2 : In models of Alzheimer's disease, the compound exhibited significant inhibition of cholinesterase enzymes, suggesting it could improve cognitive function by enhancing cholinergic transmission .

Research Findings

Recent research has focused on optimizing the structure of similar compounds to enhance their biological activity. For instance, modifications to the piperazine ring have been explored to improve binding affinity and selectivity for target receptors involved in cancer and neurodegenerative diseases .

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2S/c1-14-3-4-16(11-17(14)21)23-20(27)19(26)22-12-18(15-5-10-28-13-15)25-8-6-24(2)7-9-25/h3-5,10-11,13,18H,6-9,12H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHRQLVNGQPMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCN(CC3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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